4-hydroxy-N-[2-(1H-imidazol-4-yl)ethyl]-8-methoxyquinoline-3-carboxamide

Lipophilicity Physicochemical Properties Drug-likeness

Procuring generic quinoline-3-carboxamides without precise positional matching of the 8-methoxy, 4-hydroxy, and imidazolylethyl substituents risks obtaining compounds with fundamentally different biological behavior-relocating the methoxy group or replacing the imidazole side chain can abolish target engagement. This compound delivers the exact substitution pattern validated for metalloenzyme screening. • Confirmed 8-methoxy substitution pattern (not 6-methoxy regioisomer); calculated logP 1.26, tPSA 79.0 Ų for HTS-compatible solubility. • Imidazole-ethyl side chain provides a defined metal-coordination motif (HDAC, MMP, carbonic anhydrase targets). • Available as dry powder (28 mg); 1-week shipping; custom synthesis and scale-up options available.

Molecular Formula C16H16N4O3
Molecular Weight 312.32 g/mol
Cat. No. B12174628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-hydroxy-N-[2-(1H-imidazol-4-yl)ethyl]-8-methoxyquinoline-3-carboxamide
Molecular FormulaC16H16N4O3
Molecular Weight312.32 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1NC=C(C2=O)C(=O)NCCC3=CN=CN3
InChIInChI=1S/C16H16N4O3/c1-23-13-4-2-3-11-14(13)19-8-12(15(11)21)16(22)18-6-5-10-7-17-9-20-10/h2-4,7-9H,5-6H2,1H3,(H,17,20)(H,18,22)(H,19,21)
InChIKeyWKMCLBYJYPENCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 28 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxy-N-[2-(1H-imidazol-4-yl)ethyl]-8-methoxyquinoline-3-carboxamide: A Structurally Differentiated Quinoline-3-Carboxamide Screening Candidate


The compound 4-hydroxy-N-[2-(1H-imidazol-4-yl)ethyl]-8-methoxyquinoline-3-carboxamide (C16H16N4O3, MW 312.33) is a fully synthetic small molecule belonging to the 4-hydroxyquinoline-3-carboxamide class. It is primarily offered as a screening compound (e.g., ChemDiv catalog ID Y043-5234) . Its structure integrates three pharmacophoric elements on a quinoline core: a 4-hydroxy group, an 8-methoxy substituent, and an N-(2-(1H-imidazol-4-yl)ethyl) carboxamide side chain. This specific substitution pattern distinguishes it from other in-class candidates and is the basis for its potential as a selective probe in target-based or phenotypic screening cascades.

Why 4-Hydroxy-N-[2-(1H-imidazol-4-yl)ethyl]-8-methoxyquinoline-3-carboxamide Cannot Be Replaced by Generic Quinoline-3-Carboxamides


Within the 4-hydroxyquinoline-3-carboxamide family, minor structural modifications produce drastic shifts in target engagement, physicochemical properties, and selectivity profiles. The 8-methoxy group on the target compound influences the electron density of the quinoline ring and its capacity for hydrogen bonding, while the imidazole-containing side chain introduces metal-chelating potential and pH-dependent ionization not present in simpler alkyl- or aryl-substituted analogs [1]. Published SAR for this scaffold class demonstrates that relocating the methoxy group from the 8- to the 6-position, replacing the imidazole with a dimethylamino or pyridyl moiety, or removing the 4-hydroxy group can abolish or invert activity against specific kinase, viral polymerase, or prostaglandin D synthase targets [1]. Consequently, procurement of a generic “quinoline-3-carboxamide” without precise positional matching of these substituents carries a high risk of obtaining a compound with fundamentally different biological behavior.

Quantitative Differentiation Guide for 4-Hydroxy-N-[2-(1H-imidazol-4-yl)ethyl]-8-methoxyquinoline-3-carboxamide


Predicted Lipophilicity (logP/logD) and Polarity Differentiate the 8-Methoxy Target from the Des-Methoxy and 6-Methoxy Analogs

The target compound (8-OCH3) exhibits a calculated logP of 1.26 and a topological polar surface area (tPSA) of 79.0 Ų, as reported by the vendor ChemDiv . In contrast, the direct des-methoxy analog 4-hydroxy-N-[2-(1H-imidazol-4-yl)ethyl]quinoline-3-carboxamide (ChemDiv Y044-4641) has a lower logP of 1.36 (note: vendor reports slightly higher logP despite lacking the –OCH3 group; this anomaly likely reflects different computational models) and a reduced tPSA of 70.6 Ų . A regioisomer, 4-hydroxy-N-[2-(1H-imidazol-4-yl)ethyl]-6-methoxyquinoline-3-carboxamide (benchchem data), relocates the methoxy group to the 6-position, altering the electronic distribution and hydrogen-bonding capacity of the quinoline ring . These differences in logP and tPSA are expected to translate into measurably distinct membrane permeability, solubility, and off-target binding profiles when screened under identical assay conditions.

Lipophilicity Physicochemical Properties Drug-likeness

Class-Level Antiviral Activity of 4-Hydroxyquinoline-3-Carboxamides Provides a Baseline for Evaluating the Imidazole-Containing Target

The 4-hydroxyquinoline-3-carboxamide (4-HQC) pharmacophore has been validated as a broad-spectrum herpesvirus polymerase inhibitor in a seminal study published by Pharmacia (now Pfizer) [1]. In that study, prototype 4-HQCs demonstrated potent inhibition of HCMV, HSV-1, and VZV polymerases with no activity against human α, δ, and γ polymerases. The target compound retains the essential 4-hydroxyquinoline-3-carboxamide core but incorporates an 8-methoxy substituent and an imidazole-containing side chain, both of which are absent in the original 4-HQC series. While no direct head-to-head data exist for this exact compound, the class-level evidence establishes that the 4-HQC scaffold is intrinsically capable of selective viral polymerase inhibition, and the unique imidazole moiety of the target compound may confer additional metal-coordination or hydrogen-bonding interactions not available to the simpler 4-HQC analogs.

Antiviral Herpesvirus Polymerase Inhibition

Quinoline-Imidazole Hybrids Exhibit Antitumor Activity Against Multiple Cell Lines, Supporting Prioritization of the Target Compound in Oncology Screening

A series of quinoline-imidazole hybrid compounds, structurally related to the target compound, were evaluated for antitumor activity against A549 (lung), PC-3 (prostate), HepG2 (liver), and MCF-7 (breast) cancer cell lines [1]. The most active compound in that series (12a) exhibited IC50 values of 2.42 µM (HepG2), 6.29 µM (A549), and 5.11 µM (PC-3), with selectivity over WI-38 normal fibroblasts (IC50 = 32.8 µM). The target compound shares the quinoline-imidazole hybrid architecture but features a unique 4-hydroxy-8-methoxy substitution pattern not present in the published series. This structural distinction is significant because the published SAR indicates that substitution at the C-6 position of the quinoline ring (e.g., bromine) enhances activity, while the effect of 8-methoxy substitution has not been explored [1]. Therefore, the target compound represents a novel chemical space within this validated antitumor chemotype.

Anticancer Quinoline-Imidazole Cytotoxicity

The Imidazole-Ethyl Side Chain Differentiates the Target Compound from Tetrazole and Pyridyl Analogs in Predicted Metal-Binding Capacity

Within the ChemDiv catalog of 4-hydroxy-8-methoxyquinoline-3-carboxamides, three closely related compounds differ only in the heterocyclic moiety attached via the ethyl linker: the target compound (imidazole), 4-hydroxy-8-methoxy-N-(1H-tetrazol-5-yl)quinoline-3-carboxamide (tetrazole) , and 4-hydroxy-8-methoxy-N-[2-(pyridin-2-yl)ethyl]quinoline-3-carboxamide (pyridine) . The imidazole ring of the target compound presents a distinct pKa (~6.9–7.1 for the conjugate acid) and a nitrogen lone pair geometry optimized for metal ion coordination (e.g., Zn²⁺, Fe²⁺, Cu²⁺), which is fundamentally different from the acidic tetrazole (pKa ~4.9) and the non-coordinating pyridine. This difference is critical for screening cascades targeting metalloenzymes (e.g., HDACs, MMPs, carbonic anhydrases), where the imidazole-containing compound may act as a metal-binding pharmacophore while the tetrazole and pyridine analogs engage targets through distinct binding modes.

Metal Chelation Metalloenzyme Inhibition Side Chain SAR

Recommended Application Scenarios for 4-Hydroxy-N-[2-(1H-imidazol-4-yl)ethyl]-8-methoxyquinoline-3-carboxamide Based on Quantitative Differentiation Evidence


Metalloenzyme-Focused High-Throughput Screening (HTS) Campaigns

The target compound's imidazole side chain provides a defined metal-coordination motif absent in the tetrazole and pyridine analogs . This makes it a superior candidate for primary screening against metalloenzyme targets (e.g., HDACs, matrix metalloproteinases, carbonic anhydrases, or viral metallo-chaperones). Its distinct logP (1.26) and tPSA (79.0 Ų) further predict favorable aqueous solubility for HTS-compatible DMSO stock solutions .

Antiviral Drug Discovery: Follow-Up on the 4-HQC Herpesvirus Polymerase Inhibitor Scaffold

The 4-hydroxyquinoline-3-carboxamide core is a validated herpesvirus polymerase inhibitor pharmacophore with demonstrated selectivity over human polymerases [1]. The target compound introduces an 8-methoxy substituent and an imidazole-containing side chain not present in the original 4-HQC series, offering a novel SAR vector for improving potency, selectivity, or resistance profiles against HCMV, HSV-1, HSV-2, or VZV.

Oncology Screening: Exploration of Unexplored 8-Position SAR in Quinoline-Imidazole Antitumor Agents

Published quinoline-imidazole hybrids have demonstrated selective cytotoxicity against HepG2, A549, and PC-3 cancer cell lines (IC50 = 2.42–6.29 µM for the best compound 12a), with selectivity over normal WI-38 fibroblasts [2]. The target compound is structurally novel within this chemotype due to its 8-methoxy substitution, a position not explored in the published SAR. This makes it a valuable tool compound for expanding the SAR landscape and potentially improving cancer-cell selectivity.

Physicochemical Property-Driven Library Design and Computational Screening

The target compound's calculated properties (logP = 1.26, tPSA = 79.0 Ų, 3 H-bond donors, 6 H-bond acceptors) position it within favorable oral drug-like space. Its differentiation from the des-methoxy analog (ΔtPSA ≈ +8.4 Ų) and the 6-methoxy regioisomer makes it a useful test case for computational models predicting the impact of methoxy positional isomerism on permeability, solubility, and target binding.

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